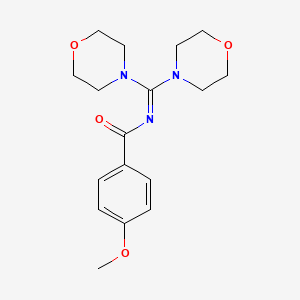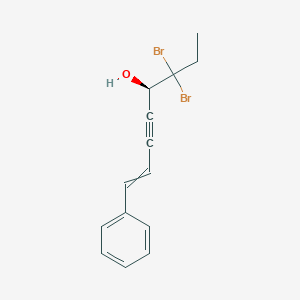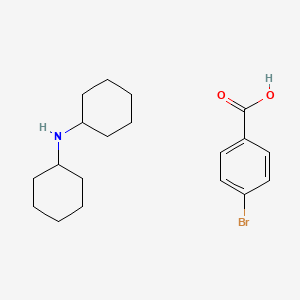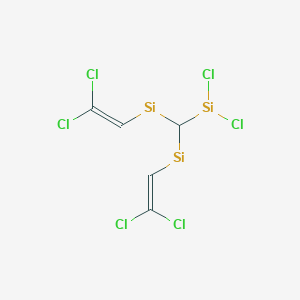![molecular formula C35H23N B12526181 N-[2,5-Bis(phenylethynyl)phenyl]-1,1-diphenylmethanimine CAS No. 684288-89-9](/img/structure/B12526181.png)
N-[2,5-Bis(phenylethynyl)phenyl]-1,1-diphenylmethanimine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2,5-Bis(phenylethynyl)phenyl]-1,1-diphenylmethanimine is an organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a complex arrangement of phenyl and ethynyl groups, which contribute to its distinct chemical behavior and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2,5-Bis(phenylethynyl)phenyl]-1,1-diphenylmethanimine typically involves the Sonogashira cross-coupling reaction. This method uses para-substituted ethynylbenzenes and 2,5-diiodothiophene as starting materials . The reaction is carried out under specific conditions, including the use of a palladium catalyst and a copper co-catalyst, in an inert atmosphere to prevent oxidation .
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the Sonogashira cross-coupling reaction. This would require optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as column chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2,5-Bis(phenylethynyl)phenyl]-1,1-diphenylmethanimine undergoes various chemical reactions, including:
Substitution: The compound can participate in substitution reactions, particularly at the phenyl and ethynyl groups, under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include DMSO for oxidation and halogens like bromine or iodine for substitution reactions . The reactions are typically carried out in solvents such as chloroform or acetone, under controlled temperatures and with the use of catalysts when necessary.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, such as benzofulvene derivatives from substitution reactions .
Scientific Research Applications
N-[2,5-Bis(phenylethynyl)phenyl]-1,1-diphenylmethanimine has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules and dendrimers.
Biology: The compound’s unique structure makes it a candidate for studying molecular interactions and biological pathways.
Mechanism of Action
The mechanism by which N-[2,5-Bis(phenylethynyl)phenyl]-1,1-diphenylmethanimine exerts its effects involves its interaction with molecular targets through its phenyl and ethynyl groups. These interactions can lead to various chemical transformations, such as cyclizations and substitutions, which are facilitated by the compound’s electronic properties .
Comparison with Similar Compounds
Similar Compounds
2,5-Bis(phenylethynyl)thiophenes: These compounds share a similar structural motif and exhibit comparable photophysical properties.
2,5-Bis(phenylethynyl)rhodacyclopentadienes: Known for their intense fluorescence and slow intersystem crossing, these compounds are used in similar applications.
Anthracene-based derivatives: These compounds, such as 9-(4-phenylethynyl)-anthracene, also feature phenylethynyl groups and are used in photophysical studies.
Uniqueness
N-[2,5-Bis(phenylethynyl)phenyl]-1,1-diphenylmethanimine stands out due to its specific arrangement of phenyl and ethynyl groups, which confer unique electronic and photophysical properties. This makes it particularly valuable in applications requiring precise molecular interactions and transformations.
Properties
CAS No. |
684288-89-9 |
|---|---|
Molecular Formula |
C35H23N |
Molecular Weight |
457.6 g/mol |
IUPAC Name |
N-[2,5-bis(2-phenylethynyl)phenyl]-1,1-diphenylmethanimine |
InChI |
InChI=1S/C35H23N/c1-5-13-28(14-6-1)21-22-30-24-26-31(25-23-29-15-7-2-8-16-29)34(27-30)36-35(32-17-9-3-10-18-32)33-19-11-4-12-20-33/h1-20,24,26-27H |
InChI Key |
OFRGUSRYNNOWFE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C#CC2=CC(=C(C=C2)C#CC3=CC=CC=C3)N=C(C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,2'-(Ethene-1,2-diyl)bis(1,1,3-trimethyl-1H-benzo[e]indol-3-ium) diiodide](/img/structure/B12526103.png)

![1H-Imidazo[4,5-F]benzotetrazine](/img/structure/B12526109.png)
![N,N-Dimethyl-4-[2-(pentafluorophenyl)ethenyl]aniline](/img/structure/B12526114.png)
![1,2,3-Tris[4-(bromomethyl)phenyl]benzene](/img/structure/B12526130.png)



![2-Naphthalenecarboxamide, 6-cyano-N-[3-(cyclopentylmethyl)phenyl]-](/img/structure/B12526152.png)
![Benzonitrile, 4-[(1-methylpropyl)propylamino]-2-nitro-](/img/structure/B12526153.png)
![3-[4-(4-Hydroxyphenyl)piperazin-1-yl]propane-1,2-diol](/img/structure/B12526162.png)

![N-[3-(Benzyloxy)propyl]-N-methylnitrous amide](/img/structure/B12526193.png)
